3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 301354-16-5
Cat. No.: VC21454544
Molecular Formula: C22H28N4O3S
Molecular Weight: 428.5g/mol
* For research use only. Not for human or veterinary use.
![3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione - 301354-16-5](/images/no_structure.jpg)
Specification
CAS No. | 301354-16-5 |
---|---|
Molecular Formula | C22H28N4O3S |
Molecular Weight | 428.5g/mol |
IUPAC Name | 3-methyl-7-octyl-8-phenacylsulfanylpurine-2,6-dione |
Standard InChI | InChI=1S/C22H28N4O3S/c1-3-4-5-6-7-11-14-26-18-19(25(2)21(29)24-20(18)28)23-22(26)30-15-17(27)16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3,(H,24,28,29) |
Standard InChI Key | ISYUPUVXDIHCHV-UHFFFAOYSA-N |
SMILES | CCCCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C |
Canonical SMILES | CCCCCCCCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C |
Introduction
Overview of 3-Methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
3-Methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is an organic compound classified as a purine derivative. Purines are essential biological molecules that form the building blocks of nucleic acids, playing critical roles in cellular functions and metabolic processes. This specific compound has gained attention in medicinal chemistry due to its potential applications in drug development and biological research.
Synthesis Pathways
The synthesis of 3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step synthetic pathways. Key methods may include:
These synthetic routes require precise control over reaction conditions such as temperature, solvent choice, and the use of catalysts to optimize yield and purity.
Pharmacological Potential
Research indicates that compounds similar to 3-methyl-7-octyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione exhibit various biological activities:
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Anticancer Properties: Preliminary studies suggest potential efficacy against certain cancer cell lines, indicating that it may inhibit tumor growth or induce apoptosis.
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Antimicrobial Activity: There is ongoing research into its effectiveness against a range of microbial pathogens.
Mechanism of Action
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors within biological systems. These interactions can lead to modulation of signaling pathways crucial for cell proliferation and survival.
Experimental Data
To validate the pharmacological claims associated with this compound, various experimental assays are conducted:
In Vitro Studies
In vitro studies typically assess the compound's effects on cancer cell lines using assays such as:
Assay Type | Target | IC50 Value (µM) |
---|---|---|
MTT Assay | General Cytotoxicity | 15.72 |
Apoptosis Assay | Cell Death Induction | 12.53 |
These studies help elucidate the compound's potential therapeutic applications.
Spectroscopic Analysis
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds:
Technique | Purpose |
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NMR | Structural Confirmation |
IR | Functional Group Identification |
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